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Introduction

2-Pyrazinecarboxylic acid, also widely known as pyrazinoic acid (POA), is a heterocyclic
organic compound of significant interest in the pharmaceutical and medicinal chemistry fields. It
is the principal active metabolite of pyrazinamide (PZA), a first-line antitubercular drug essential
for the short-course treatment of tuberculosis (TB).[1][2] PZA is a prodrug that is converted into
POA within Mycobacterium tuberculosis, where it exerts its bactericidal effect, particularly
against semi-dormant bacilli residing in acidic environments like those found within
macrophages.[3][4] Understanding the chemical structure, properties, and multifaceted
mechanism of action of 2-pyrazinecarboxylic acid is crucial for the development of new
antitubercular agents and for optimizing existing therapeutic strategies against drug-resistant
TB strains.

Chemical Identity and Structure

2-Pyrazinecarboxylic acid is the parent compound of the pyrazinecarboxylic acid class,
characterized by a pyrazine ring substituted with a single carboxylic acid group.[1] Its structure
and identifying information are summarized in the table below.
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Identifier Value

IUPAC Name pyrazine-2-carboxylic acid[1]

Synonyms Pyrazinoic aci-d, Pyrazinecarboxylic acid, 2-
Carboxypyrazine[1][5][6]

CAS Number 98-97-5[1][7]

Molecular Formula CsHaN202[1][6]

SMILES C1=CN=C(C=N1)C(=0)O[1]

InChlKey NIPZZXUFJPQHNH-UHFFFAOYSA-N[1]

The molecule's planar aromatic pyrazine ring, a six-membered ring containing two nitrogen
atoms at positions 1 and 4, is electron-withdrawing. This influences the acidity of the carboxylic
acid group at position 2. Studies of its infrared spectra suggest the presence of intramolecular
hydrogen bonding between the carboxylic acid group and the adjacent ring nitrogen.[8]

Physicochemical and Spectral Properties

The physical and chemical properties of 2-Pyrazinecarboxylic acid are critical for its
absorption, distribution, metabolism, and excretion (ADME) profile and its biological activity.

Table of Physicochemical Properties
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Property Value Source(s)

Molecular Weight 124.10 g/mol [1][5]
White to off-white crystalline

Appearance [51[7]
powder

Melting Point 222-225 °C (decomposes) [21[7119]

pKa 2.92 (at 25 °C) [2][7]

Density ~1.47 g/cm3 [5]
Soluble in hot water; soluble in
polar organic solvents like

N ethanol, acetone, and DMSO;
Solubility [51[7]

insoluble in non-polar solvents
like ether, chloroform, and
benzene.

Summary of Spectral Data

Spectroscopic data is fundamental for the structural elucidation and quality control of 2-

Pyrazinecarboxylic acid.
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Spectrum Type Key Characteristics Source(s)

Signals corresponding to the
three aromatic protons on the

1H NMR o [10][11]
pyrazine ring. Spectrum

available in DMSO-d6.

Signals for the five carbon
atoms, including the carboxyl

13C NMR [1][10]
carbon and the four carbons of

the pyrazine ring.

Broad absorption bands
around 2450 cm~* and 1900
cm~1, characteristic of the
IR (Infrared) intramolecular hydrogen [1][8]
bonding. Absorptions for O-H
in-plane deformation and C-O

stretching are also present.

GC-MS and MS-MS data are
available, showing

Mass Spec (MS) o ) [1]
characteristic fragmentation

patterns.

Synthesis and Reactivity

2-Pyrazinecarboxylic acid can be prepared through various synthetic routes, most commonly
involving the oxidation of a suitable pyrazine derivative.
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General Synthesis Workflow

Quinoxaline or
2-Alkylpyrazine Precursor

Oxidation
(e.g., KMnOa)

2-Pyrazinecarboxylic
Acid (POA)

Activation
(e.g., SOCI2)

Amide/Ester Derivatives

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Pyrazinecarboxylic acid and its derivatives.

Experimental Protocol: Synthesis via Oxidation

A common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.
Protocol:
e Reaction Setup: Dissolve 2-methylquinoxaline in water.

» Oxidation: Slowly add a solution of potassium permanganate (KMnOa) to the 2-
methylquinoxaline solution.[12] The reaction is exothermic and should be controlled by
cooling.
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o Work-up: After the reaction is complete (indicated by the disappearance of the purple
permanganate color), the manganese dioxide (MnOz2) byproduct is removed by filtration.[12]

« Isolation: The agueous filtrate is concentrated under reduced pressure.

 Acidification: The concentrated solution is carefully acidified with hydrochloric acid (HCI),
causing the 2-Pyrazinecarboxylic acid to precipitate.[12]

 Purification: The crude product is collected by filtration and can be purified by
recrystallization from hot water.[2]

Biological Activity and Mechanism of Action

The primary biological significance of 2-Pyrazinecarboxylic acid lies in its antitubercular
activity. It is the active form of the prodrug pyrazinamide.[1] The conversion is catalyzed by the
pyrazinamidase enzyme (PncA) present in M. tuberculosis.[4] Resistance to pyrazinamide is
most commonly associated with mutations in the pncA gene, which prevent this activation.[4]

The precise mechanism of action is complex and thought to be multifactorial. Key proposed
mechanisms include:

e Cytoplasmic Acidification: In the acidic environment of tuberculous lesions, the protonated,
uncharged form of POA can diffuse back into the mycobacterium. Inside the neutral
cytoplasm, it releases a proton, leading to a gradual and lethal acidification of the
intracellular environment.[4][13]

e Inhibition of Fatty Acid Synthase | (FAS-I): POA has been shown to inhibit the FAS-I enzyme,
which is essential for the synthesis of the long-chain fatty acids required for mycolic acid
production, a critical component of the mycobacterial cell wall.[3][4][14]

¢ Disruption of Membrane Energetics: The molecule can disrupt membrane potential and
interfere with cellular transport functions, leading to a collapse in energy production.[3][14]

« Inhibition of Coenzyme A Biosynthesis: More recent studies have identified aspartate
decarboxylase (PanD), a key enzyme in the Coenzyme A biosynthetic pathway, as another
potential target.[4]
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e Inhibition of Trans-translation: POA may inhibit the trans-translation process, a quality control

mechanism that rescues stalled ribosomes, which is critical for bacterial survival under
stress.[4][13]

Proposed Mechanisms of Action of Pyrazinoic Acid (POA)
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Caption: Conversion of Pyrazinamide (PZA) to Pyrazinoic Acid (POA) and its multiple proposed

targets in

M. tuberculosis.

Experimental Protocols: Antimicrobial Susceptibility
Testing

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the

antimycobacterial potency of compounds like POA and its derivatives.
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Protocol: Broth Microdilution MIC Assay

This protocol is adapted for determining the MIC against M. bovis BCG, a common surrogate
for the virulent M. tuberculosis.[15]

e Inoculum Preparation: Culture M. bovis BCG in Middlebrook 7H9 broth, supplemented with
ADC (albumin-dextrose-catalase), to mid-log phase. Adjust the bacterial suspension to a
standardized turbidity (e.g., 0.5 McFarland standard).

e Compound Dilution: Prepare a 2-fold serial dilution of the test compound (2-
Pyrazinecarboxylic acid) in a 96-well microtiter plate using 7H9 broth. A concentration
range appropriate for the expected MIC should be used. Include positive (no drug) and
negative (no bacteria) control wells.

 Inoculation: Add the standardized bacterial inoculum to each well of the plate.

¢ Incubation: Seal the plate and incubate at 37 °C for a period of 7-14 days, or until sufficient
growth is observed in the positive control wells.

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the
optical density (OD) at a specific wavelength (e.g., 600 nm).

MIC Determination Workflow
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Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration

(MIC) of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b139871#2-pyrazinecarboxylic-acid-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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